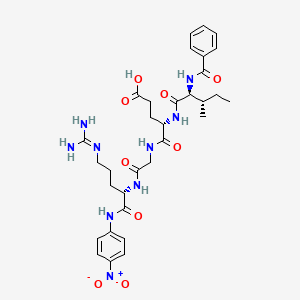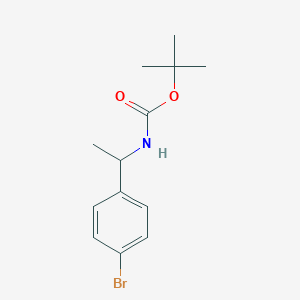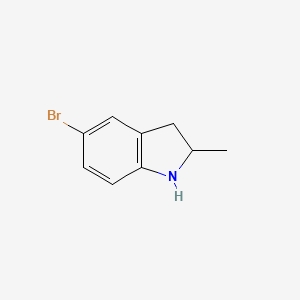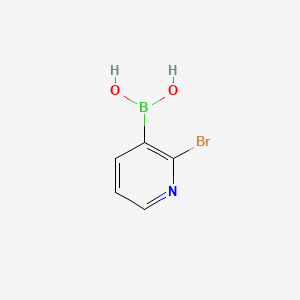
2-Bromopyridine-3-boronic acid
Übersicht
Beschreibung
2-Bromopyridine-3-boronic acid is a chemical compound with the empirical formula C₅H₅BBrNO₂ . It is often used in the form of its pinacol ester . This compound is utilized in biomedical research and is widely applied in the synthesis of various pharmaceutical compounds. Specifically, it plays an essential role in drug discovery processes aiming at cardiovascular diseases and cancer treatment .
Synthesis Analysis
Pinacol boronic esters, such as 2-Bromopyridine-3-boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular weight of 2-Bromopyridine-3-boronic acid is 201.81 g/mol . The SMILES string representation of the molecule is CC1(C)OB(OC1(C)C)c2cccnc2Br .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a significant reaction involving organoboron compounds like 2-Bromopyridine-3-boronic acid . This reaction allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromopyridine-3-boronic acid include a melting point of 131–132 °C (dec.) . The density of the compound is 1.329 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of two chemically distinct fragments, facilitated by palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.
Application: 2-Bromopyridine-3-boronic acid serves as an excellent organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and rapid transmetalation with palladium complexes make it a valuable tool for synthesizing complex organic molecules. Researchers have employed this reagent in various contexts, including the construction of biaryl compounds, heterocycles, and natural product synthesis .
Iterative Cross-Coupling Reactions
Overview: Iterative cross-coupling reactions involve multiple cycles of coupling reactions to build complex molecular architectures. These processes are essential for designing functional materials and drug candidates.
Application: 2-Bromopyridine-3-boronic acid participates in iterative cross-coupling reactions, enabling the synthesis of non-cytotoxic terpyridines. These terpyridines find applications in coordination chemistry, supramolecular assemblies, and catalysis .
Sensing Applications
Overview: Boronic acids exhibit unique interactions with diols and strong Lewis bases (such as fluoride or cyanide anions). These interactions make them valuable for sensing applications.
Application: 2-Bromopyridine-3-boronic acid has been utilized in homogeneous assays and heterogeneous detection systems. Its ability to bind to diols and other analytes makes it suitable for biosensors, environmental monitoring, and medical diagnostics .
Synthesis of Phenyl-Pyridyl Scaffolds
Overview: Phenyl-pyridyl scaffolds serve as versatile building blocks in medicinal chemistry and materials science.
Application: 2-Bromopyridine-3-boronic acid contributes to the Garlanding approach for synthesizing phenyl-pyridyl scaffolds. These scaffolds can be further functionalized for specific applications .
Cyanation for Aromatic Nitrile Synthesis
Overview: Cyanation reactions introduce cyano groups (CN) into organic molecules. Aromatic nitriles find use in pharmaceuticals, agrochemicals, and materials science.
Application: 2-Bromopyridine-3-boronic acid participates in cyanation reactions, leading to the synthesis of aromatic nitriles. These compounds have diverse applications in industry and research .
Petasis Boronic Mannich Reaction
Overview: The Petasis reaction combines boronic acids, amines, and aldehydes to form β-amino alcohols. This reaction is valuable for constructing complex molecules.
Application: 2-Bromopyridine-3-boronic acid can be employed in the Petasis boronic Mannich reaction, providing access to β-amino alcohols with potential biological activity .
Metal-Catalyzed Cross-Coupling with Carboxylic Acids
Overview: Metal-catalyzed cross-coupling reactions involving carboxylic acids allow the synthesis of diverse compounds.
Application: 2-Bromopyridine-3-boronic acid has been used in cross-coupling reactions with carboxylic acids, leading to the formation of biaryl and heterocyclic products. These reactions expand the synthetic toolbox for organic chemists .
Protodeboronation for Indolizidine Synthesis
Overview: Protodeboronation involves the removal of a boron group from a boronic ester. It plays a crucial role in the synthesis of complex molecules.
Application: 2-Bromopyridine-3-boronic acid has been employed in protodeboronation reactions, enabling the synthesis of indolizidine derivatives. These compounds have potential applications in drug discovery and chemical biology .
Safety And Hazards
Zukünftige Richtungen
The future directions of research involving 2-Bromopyridine-3-boronic acid could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound’s role in drug discovery processes for cardiovascular diseases and cancer treatment could be further explored .
Eigenschaften
IUPAC Name |
(2-bromopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWRFKJNUJLAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476861 | |
| Record name | (2-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-3-boronic acid | |
CAS RN |
452972-08-6 | |
| Record name | (2-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)

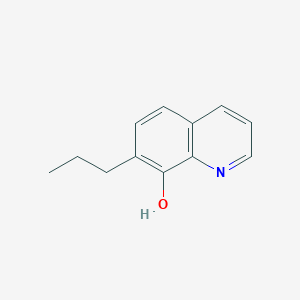
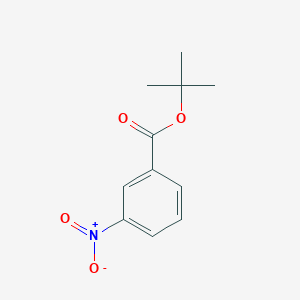
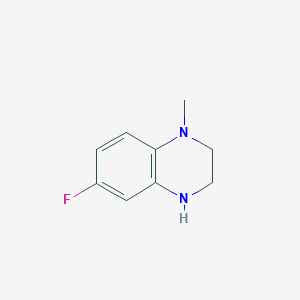
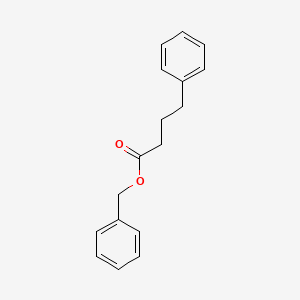
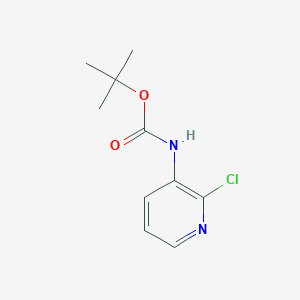


![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)
